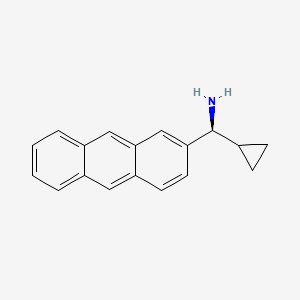
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position, an isopropyl group at the 5th position, and a carboxylic acid group at the 2nd position. These structural features make it a valuable compound in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of de-brominated imidazole derivatives.
科学的研究の応用
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts
作用機序
The mechanism of action of 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
類似化合物との比較
Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Bromo-1H-benzoimidazole-2-carboxylic acid
- 4-Methyl-5-imidazolecarboxaldehyde
Uniqueness
4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5th position and the carboxylic acid group at the 2nd position differentiates it from other similar compounds, making it a valuable scaffold for drug development and material science .
特性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
4-bromo-5-propan-2-yl-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9BrN2O2/c1-3(2)4-5(8)10-6(9-4)7(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
FDWGPVVXXOTSHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=C(N1)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



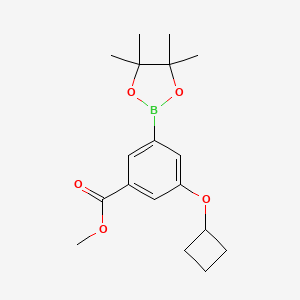
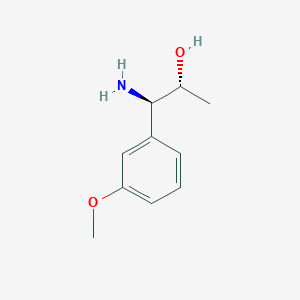
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
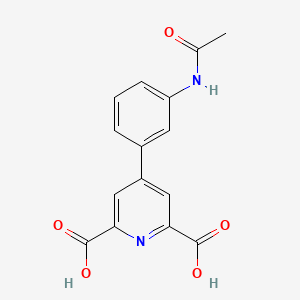
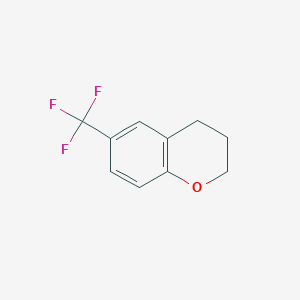
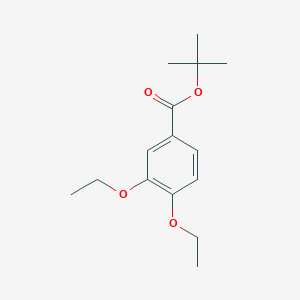

![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B13046814.png)

![6-((2-Chloro-5-fluoropyrimidin-4-YL)amino)-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13046819.png)

